3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine
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Overview
Description
3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorophenyl group attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine typically involves the reaction of 4-fluoroaniline with 2-chloro-1,8-naphthyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,8-naphthyridin-2-amine
- 3-(4-Methylphenyl)-1,8-naphthyridin-2-amine
- 3-(4-Bromophenyl)-1,8-naphthyridin-2-amine
Uniqueness
3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
60467-61-0 |
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Molecular Formula |
C14H10FN3 |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10FN3/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-14(10)18-13(12)16/h1-8H,(H2,16,17,18) |
InChI Key |
WGXCREQHMATVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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